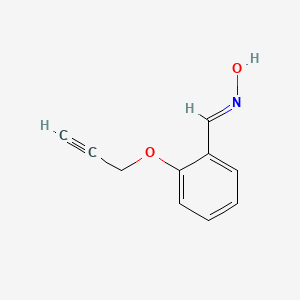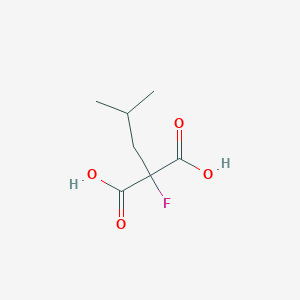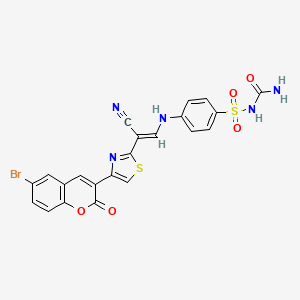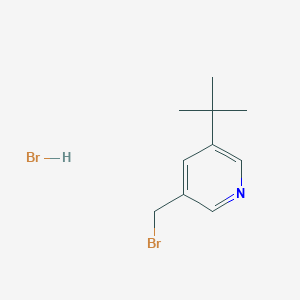
3-(Bromomethyl)-5-tert-butylpyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-5-tert-butylpyridine hydrobromide is a halogenated heterocyclic building block . It may be used in the preparation of ether ligands .
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide has been reported in a paper by Zhang, W. J.; Luo, Y.; Zhang, Y. M . The paper discusses the synthesis of rupatadine, which involves the use of this compound.Molecular Structure Analysis
The molecular formula of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.94 . The physical state of the compound at 20 degrees Celsius is solid .Chemical Reactions Analysis
The compound is used as a key intermediate in the synthesis of rupatadine . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases .Physical And Chemical Properties Analysis
The compound is a white to almost white powder or crystal . It has a melting point range of 150-155 °C .Scientific Research Applications
Synthesis and Intermediate Applications
3-(Bromomethyl)-5-tert-butylpyridine hydrobromide serves as a key intermediate in the synthesis of various chemical compounds. Its application ranges from the synthesis of complex molecules to the development of novel materials. For instance, an efficient synthesis method for 5-Methyl-3-(bromomethyl)pyridine hydrobromide, which is closely related to the compound , was reported to be simple, efficient, and environmentally friendly, highlighting its importance in chemical synthesis processes (Jianyu Guo, Yan Lu, & J. Wang, 2015).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide have been utilized to create hyperbranched polyelectrolytes. A study on the poly(N-alkylation) of monomers derived from 3,5-bis(bromomethyl)pyridine hydrobromide yielded new hyperbranched polyelectrolytes. This process was monitored using NMR spectroscopy, demonstrating the compound's role in developing materials with potential applications in various fields, including electronics and pharmaceuticals (Sophie Monmoton, H. Lefebvre, & A. Fradet, 2008).
Environmental Applications
An innovative application of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide derivatives in environmental science includes the development of task-specific ionic liquids for CO2 capture. By reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide and following specific procedures, a new ionic liquid was synthesized. This liquid demonstrated the ability to reversibly sequester CO2, showcasing the potential of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide derivatives in addressing environmental challenges such as carbon capture and storage (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, & James H. Davis, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(bromomethyl)-5-tert-butylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.BrH/c1-10(2,3)9-4-8(5-11)6-12-7-9;/h4,6-7H,5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAPSKWICMVVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-tert-butylpyridine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2606420.png)
![2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2606421.png)
![2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2606422.png)
![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B2606428.png)


![2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide](/img/structure/B2606433.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2606434.png)
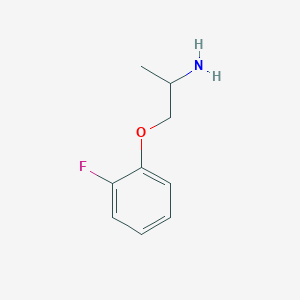
![1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2606437.png)
